Unveiling the Bio-Pharmacological Potential of 3-(azepan-1-ylmethyl)-1H-indole: A Technical Guide for Preclinical Research
Unveiling the Bio-Pharmacological Potential of 3-(azepan-1-ylmethyl)-1H-indole: A Technical Guide for Preclinical Research
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold from which a multitude of biologically active molecules have been derived[1][2]. Its inherent ability to interact with a diverse array of biological targets has led to the development of numerous therapeutic agents[1]. This guide focuses on a specific, yet promising, member of this family: 3-(azepan-1-ylmethyl)-1H-indole. While direct and extensive biological data for this exact molecule remains to be fully elucidated in publicly available literature, its structural features—a classic indole core coupled with a seven-membered azepane ring via a methylene bridge—suggest a rich pharmacological potential.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the investigation of 3-(azepan-1-ylmethyl)-1H-indole and its analogs. We will not merely present a rigid set of protocols, but rather, we will delve into the scientific rationale behind the proposed experimental pathways, drawing upon established knowledge of related indole derivatives to construct a logical and scientifically sound research framework. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to empower your research endeavors.
Structural Synopsis and Physicochemical Characteristics
Before delving into its biological activities, a fundamental understanding of the molecule's physical and chemical properties is paramount. These characteristics influence its solubility, membrane permeability, and potential for intermolecular interactions—all of which are critical determinants of its pharmacological profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂ | PubChem CID: 763726 |
| Molecular Weight | 228.34 g/mol | PubChem CID: 763726 |
| IUPAC Name | 3-(azepan-1-ylmethyl)-1H-indole | PubChem CID: 6939560[3] |
| SMILES | C1CCN(CC1)CC2=CNC3=CC=CC=C32 | PubChem CID: 763726 |
| Topological Polar Surface Area | 20.2 Ų | PubChem CID: 6939560[3] |
Note: The PubChem entry for the protonated form (CID 6939560) provides additional computed descriptors.
The presence of the tertiary amine within the azepane ring suggests that the compound will exhibit basic properties and can be readily protonated under physiological conditions. The indole nitrogen, in contrast, is non-basic. The overall structure possesses a degree of lipophilicity, which is a key factor in its potential to cross cellular membranes.
Postulated Biological Activities and Rationale
Based on extensive literature precedent for 3-substituted indole derivatives, we can hypothesize several promising avenues for biological investigation. The following sections will explore these potential activities and provide the experimental frameworks to test these hypotheses.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives demonstrating the ability to modulate multiple signaling pathways implicated in cancer progression[4][5]. Specifically, 3-substituted indoles have been shown to interfere with critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis[6][7].
2.1.1. Plausible Mechanism of Action: Modulation of the PI3K/Akt/mTOR Pathway
A key signaling network frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival[6][8]. Indole-3-carbinol (I3C) and its derivatives have been shown to exert their anticancer effects by inhibiting this pathway[6][8]. The proposed mechanism involves the inhibition of Akt phosphorylation, which in turn affects downstream effectors like mTOR and the transcription factor NF-κB, ultimately leading to cell cycle arrest and apoptosis[6][8].
Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by 3-(azepan-1-ylmethyl)-1H-indole.
2.1.2. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity[9][10][11]. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(azepan-1-ylmethyl)-1H-indole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
2.1.3. Expected Data and Interpretation
The results of the MTT assay can be presented in a table summarizing the IC₅₀ values against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 3-(azepan-1-ylmethyl)-1H-indole | MCF-7 (Breast) | Experimental Value |
| A549 (Lung) | Experimental Value | |
| PC-3 (Prostate) | Experimental Value | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Literature/Experimental Value |
| A549 (Lung) | Literature/Experimental Value | |
| PC-3 (Prostate) | Literature/Experimental Value |
A lower IC₅₀ value indicates greater cytotoxic potency. It is also crucial to assess the compound's cytotoxicity against a non-cancerous cell line (e.g., human embryonic kidney cells, HEK-293) to determine its selectivity for cancer cells[12].
Antimicrobial Activity: A Potential New Weapon Against Pathogens
Indole derivatives have a long history of being investigated for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi[1][13][14][15]. The introduction of an aminoalkyl side chain at the 3-position can enhance this activity[16].
2.2.1. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[12].
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 3-(azepan-1-ylmethyl)-1H-indole in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2.2.2. Expected Data and Interpretation
The antimicrobial activity is reported as the MIC value in µg/mL or µM.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 3-(azepan-1-ylmethyl)-1H-indole | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Fluconazole | N/A | N/A | Literature/Experimental Value |
Lower MIC values indicate greater antimicrobial potency.
Aromatase Inhibition: A Potential Role in Hormone-Dependent Cancers
Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors feature nitrogen-containing heterocyclic scaffolds that interact with the heme iron of the enzyme. Given that some 3-(azolylmethyl)-1H-indoles have shown aromatase inhibitory activity, it is plausible that 3-(azepan-1-ylmethyl)-1H-indole could also exhibit this activity[17].
2.3.1. Experimental Protocol: In Vitro Fluorometric Aromatase Inhibition Assay
This cell-free assay provides a direct measure of a compound's ability to inhibit the aromatase enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercially available aromatase inhibitor screening kit that includes human recombinant aromatase (CYP19), a fluorogenic substrate, and an NADPH-generating system.
-
Prepare a stock solution of 3-(azepan-1-ylmethyl)-1H-indole and a known aromatase inhibitor (e.g., letrozole) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NADPH-generating system.
-
Initiate the reaction by adding the aromatase enzyme and the fluorogenic substrate.
-
Incubate the plate at the recommended temperature for the specified time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the aromatase activity.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.
Concluding Remarks and Future Directions
This guide has outlined a rational and structured approach to investigating the biological activity of 3-(azepan-1-ylmethyl)-1H-indole. By leveraging the extensive knowledge base of the broader indole class, we have identified anticancer, antimicrobial, and aromatase-inhibiting activities as primary areas of investigation. The detailed protocols provided herein serve as a robust starting point for preclinical evaluation.
The journey from a novel chemical entity to a potential therapeutic agent is long and requires rigorous scientific inquiry. The experimental pathways detailed in this guide represent the critical first steps in this process. Positive findings in these initial screens will pave the way for more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed mechanistic investigations. The unique structural combination of the indole core and the azepane moiety in 3-(azepan-1-ylmethyl)-1H-indole holds significant promise, and it is through the diligent application of the scientific principles and methodologies outlined here that its true therapeutic potential can be unlocked.
References
-
Eissenstat, M. A., et al. (1995). Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. Available from: [Link]
-
PubChem. (n.d.). 3-(azepan-1-ium-1-ylmethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Khan, N., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(5), 721-731. Available from: [Link]
- Spetea, M., et al. (1999). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1363-1372.
- Seralini, G. E., & Moslemi, S. (2001). Aromatase inhibitors: past, present and future. Molecular and Cellular Endocrinology, 178(1-2), 117-131.
- ASM Journals. (2024). Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. Antimicrobial Agents and Chemotherapy.
- ResearchHub. (2024).
- Kumar, P., et al. (2020). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 961-967.
- ATCC. (n.d.).
- SCIRP. (n.d.).
-
Le Borgne, M., et al. (2008). Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(α-azolylbenzyl)-1H-indoles as selective aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 667-676. Available from: [Link]
-
Karatas, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 22(8), 1329. Available from: [Link]
-
Ali, S., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(5), 721-731. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131742. Available from: [Link]
-
Chhikara, B. S., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3564-3568. Available from: [Link]
- MDPI. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
- MDPI. (2026).
-
Kulp, S. K., et al. (2007). A Potent Indole-3-Carbinol–Derived Antitumor Agent with Pleiotropic Effects on Multiple Signaling Pathways in Prostate Cancer Cells. Cancer Research, 67(16), 7815-7824. Available from: [Link]
-
Yarim, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(35), 4165-4183. Available from: [Link]
-
PubChem. (n.d.). 3-(azepan-1-ium-1-ylmethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from: [Link]
- El-Naggar, M., et al. (2016). Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Advances, 6(51), 45434-45451.
-
Wang, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]
-
PubMed. (2007). Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(alpha-azolylbenzyl)-1H-indoles as selective aromatase inhibitors. Retrieved from: [Link]
-
Singh, G., & Kumar, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100517. Available from: [Link]
- Journal of Pharmaceutical Research and Development. (2022).
-
Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 434-463. Available from: [Link]
- Der Pharma Chemica. (2012).
-
ResearchGate. (n.d.). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Retrieved from: [Link]
- Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based drug discovery. John Wiley & Sons.
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available from: [Link]
-
Siddiqui, F., & Kamal, K. M. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. ChemistrySelect, 8(27), e202302199. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(azepan-1-ium-1-ylmethyl)-1H-indole | C15H21N2+ | CID 6939560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. future4200.com [future4200.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. Aminoalkylindoles: structure-activity relationships of novel cannabinoid mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(alpha-azolylbenzyl)-1H-indoles as selective aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
